molecular formula C12H16N2O3 B14114462 ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate CAS No. 20538-15-2

ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate

Cat. No.: B14114462
CAS No.: 20538-15-2
M. Wt: 236.27 g/mol
InChI Key: ULTVEHQEMFNIMQ-LCYFTJDESA-N
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Description

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate typically involves the condensation of ethyl acetoacetate with 2-methoxyphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) might be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce hydrazines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[2-(2-hydroxyphenyl)hydrazin-1-ylidene]propanoate
  • Ethyl (2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]propanoate
  • Ethyl (2E)-2-[2-(2-nitrophenyl)hydrazin-1-ylidene]propanoate

Uniqueness

Ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with other molecules.

Properties

CAS No.

20538-15-2

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-7-5-6-8-11(10)16-3/h5-8,14H,4H2,1-3H3/b13-9-

InChI Key

ULTVEHQEMFNIMQ-LCYFTJDESA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1OC)/C

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1OC)C

Origin of Product

United States

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